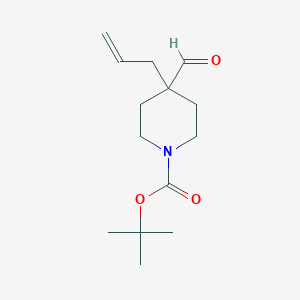

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate

描述

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate is a piperidine derivative featuring both an allyl and a formyl group at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is of interest in organic synthesis, particularly in medicinal chemistry, where such scaffolds serve as intermediates for drug candidates. Its structural complexity allows for diverse reactivity, enabling modifications at the allyl or formyl groups for further functionalization .

属性

IUPAC Name |

tert-butyl 4-formyl-4-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQDMBLLRIEPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: tert-Butyl 4-allyl-4-carboxypiperidine-1-carboxylate.

Reduction: tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

科学研究应用

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as a building block for the development of potential pharmaceutical compounds, including inhibitors and agonists for various biological targets.

Biological Research: It is used in the study of enzyme mechanisms and receptor-ligand interactions.

Industrial Applications: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or agonist by binding to specific molecular targets such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the allyl group can engage in electrophilic addition reactions, influencing the compound’s reactivity and interaction with biological molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Similarity and Key Variations

The compound shares its core piperidine-Boc framework with several analogs, differing primarily in substituents at the 4-position. Below is a comparative analysis of structurally related compounds:

*Similarity scores (0–1 scale) based on structural overlap using shape/color metrics .

†Estimated based on substituent complexity.

Key Observations:

- Functional Group Influence : The presence of an allyl group in the target compound introduces unsaturation, enabling Diels-Alder or thiol-ene reactions, unlike saturated analogs like 1-Boc-4-Formyl-4-methylpiperidine .

- Reactivity : The formyl group allows for nucleophilic additions (e.g., Grignard reactions), similar to tert-Butyl 4-formylpiperidine-1-carboxylate, but steric hindrance from the allyl group may reduce reaction rates .

- Safety Profiles : Compounds with aromatic substituents (e.g., pyridin-3-yl) often require stringent safety protocols (e.g., respiratory protection) compared to aliphatic derivatives .

Physicochemical Properties

- Stability : The Boc group confers stability under basic conditions, while the allyl group may introduce sensitivity to oxidation or radical reactions .

生物活性

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate, a compound within the piperidine class, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 213.27 g/mol

- CAS Number : 137076-22-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anti-Cancer Activity : Piperidine derivatives have shown promise in cancer therapy. For instance, compounds similar to tert-butyl 4-allyl-4-formylpiperidine have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of critical pathways like NF-κB signaling .

- Cholinesterase Inhibition : Some piperidine derivatives exhibit significant cholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's. The presence of specific substituents on the piperidine ring enhances this activity .

- NLRP3 Inhibition : Recent studies have indicated that certain piperidine derivatives can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition could lead to potential therapeutic applications in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Case Study 1: Anti-Cancer Efficacy

A study examined the cytotoxic effects of a series of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to tert-butyl 4-allyl-4-formylpiperidine showed enhanced cytotoxicity compared to standard treatments like bleomycin. The study emphasized the importance of three-dimensional molecular structures for improved interaction with protein targets .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives in models of Alzheimer's disease. The compounds exhibited dual cholinesterase inhibition and antioxidant effects, suggesting a potential for mitigating neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。